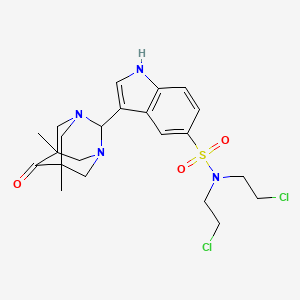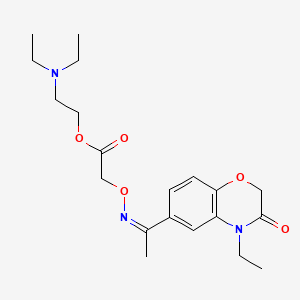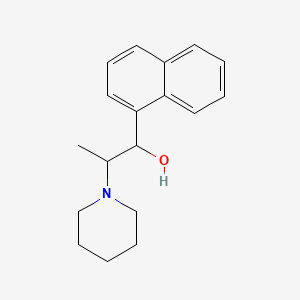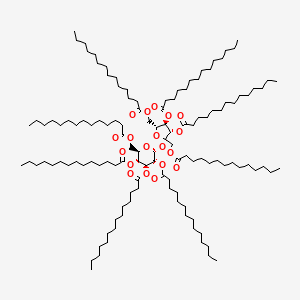
1,3,4,6-Tetrakis-O-(1-oxotetradecyl)-beta-D-fructofuranosyl-alpha-D-glucopyranoside tetramyristate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,4,6-Tetrakis-O-(1-oxotetradecyl)-beta-D-fructofuranosyl-alpha-D-glucopyranoside tetramyristate is a complex carbohydrate derivative. It is characterized by the presence of multiple fatty acid chains attached to a sugar backbone.
Preparation Methods
The synthesis of 1,3,4,6-Tetrakis-O-(1-oxotetradecyl)-beta-D-fructofuranosyl-alpha-D-glucopyranoside tetramyristate typically involves the esterification of beta-D-fructofuranosyl-alpha-D-glucopyranoside with myristic acid. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the successful attachment of the fatty acid chains . Industrial production methods may involve large-scale esterification processes with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
1,3,4,6-Tetrakis-O-(1-oxotetradecyl)-beta-D-fructofuranosyl-alpha-D-glucopyranoside tetramyristate can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different biological activities.
Reduction: Reduction reactions can modify the fatty acid chains, potentially altering the compound’s properties.
Substitution: Substitution reactions can introduce different functional groups, leading to the formation of new derivatives with unique properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1,3,4,6-Tetrakis-O-(1-oxotetradecyl)-beta-D-fructofuranosyl-alpha-D-glucopyranoside tetramyristate has several scientific research applications:
Chemistry: It is used as a model compound to study esterification and carbohydrate chemistry.
Biology: The compound’s unique structure makes it useful in studying cell membrane interactions and lipid metabolism.
Industry: It can be used in the development of surfactants and emulsifiers due to its amphiphilic nature.
Mechanism of Action
The mechanism of action of 1,3,4,6-Tetrakis-O-(1-oxotetradecyl)-beta-D-fructofuranosyl-alpha-D-glucopyranoside tetramyristate involves its interaction with lipid membranes and proteins. The fatty acid chains allow it to integrate into lipid bilayers, potentially affecting membrane fluidity and function. It may also interact with specific proteins, influencing signaling pathways and cellular processes .
Comparison with Similar Compounds
Similar compounds include other fatty acid esters of carbohydrates, such as:
- 1,2,3,4-Tetrakis-O-(1-oxotetradecyl)-beta-D-fructofuranosyl-alpha-D-glucopyranoside
- 1,3,4,6-Tetrakis-O-(1-oxotetradecyl)-beta-D-fructofuranosyl-alpha-D-mannopyranoside
Compared to these compounds, 1,3,4,6-Tetrakis-O-(1-oxotetradecyl)-beta-D-fructofuranosyl-alpha-D-glucopyranoside tetramyristate has unique properties due to the specific arrangement of its fatty acid chains and sugar backbone. This uniqueness can result in different biological activities and applications .
Properties
CAS No. |
68735-84-2 |
|---|---|
Molecular Formula |
C124H230O19 |
Molecular Weight |
2025.1 g/mol |
IUPAC Name |
[(2R,3R,4S,5R,6R)-6-[(2S,3S,4R,5R)-3,4-di(tetradecanoyloxy)-2,5-bis(tetradecanoyloxymethyl)oxolan-2-yl]oxy-3,4,5-tri(tetradecanoyloxy)oxan-2-yl]methyl tetradecanoate |
InChI |
InChI=1S/C124H230O19/c1-9-17-25-33-41-49-57-65-73-81-89-97-110(125)133-105-108-118(137-113(128)100-92-84-76-68-60-52-44-36-28-20-12-4)120(139-115(130)102-94-86-78-70-62-54-46-38-30-22-14-6)121(140-116(131)103-95-87-79-71-63-55-47-39-31-23-15-7)123(136-108)143-124(107-135-112(127)99-91-83-75-67-59-51-43-35-27-19-11-3)122(141-117(132)104-96-88-80-72-64-56-48-40-32-24-16-8)119(138-114(129)101-93-85-77-69-61-53-45-37-29-21-13-5)109(142-124)106-134-111(126)98-90-82-74-66-58-50-42-34-26-18-10-2/h108-109,118-123H,9-107H2,1-8H3/t108-,109-,118-,119-,120+,121-,122+,123-,124+/m1/s1 |
InChI Key |
IORWHORWDBMRLE-QDENTWLKSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)COC(=O)CCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCC)COC(=O)CCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OCC1C(C(C(C(O1)OC2(C(C(C(O2)COC(=O)CCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCC)COC(=O)CCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-methyl-1-phenyl-2-[3-(4-pyridin-2-ylpiperazin-1-yl)propyl]pyrazol-3-one;hydrate;trihydrochloride](/img/structure/B12718008.png)
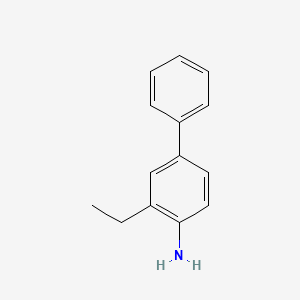
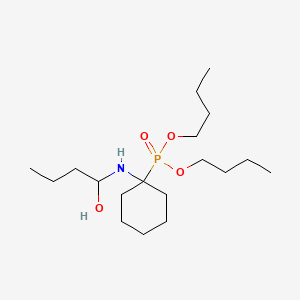
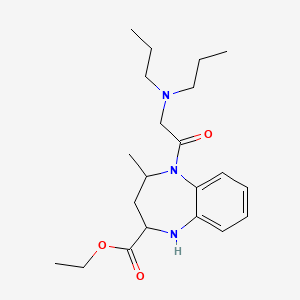
![(1S,2R,19R,22S,34S,37R,40R,52S)-22-amino-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-N-methyl-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxamide](/img/structure/B12718044.png)

